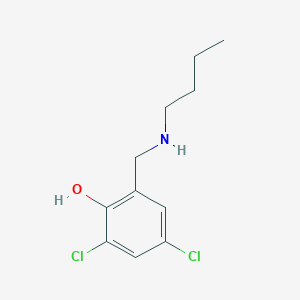

2-((Butylamino)methyl)-4,6-dichlorophenol

Description

Contextualization as a Substituted Phenol (B47542) Derivative and Mannich Base

2-((Butylamino)methyl)-4,6-dichlorophenol is chemically classified as a substituted phenol derivative. The core of its structure is a phenol ring, which is an aromatic ring bonded to a hydroxyl (-OH) group. This parent structure is further modified with two chlorine atoms at positions 4 and 6, and a (butylamino)methyl group at position 2. The presence of the hydroxyl group and the chlorine atoms significantly influences the electronic properties and reactivity of the aromatic ring.

Crucially, this compound is also categorized as a Mannich base. The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, or other electron-withdrawing group. oarjbp.com In the case of phenols, the acidic proton is on the aromatic ring, typically at the ortho or para position relative to the hydroxyl group. The synthesis of this compound involves the reaction of 4,6-dichlorophenol, formaldehyde, and butylamine. This three-component condensation is a classic example of the Mannich reaction, yielding the corresponding aminomethylated phenol. oarjbp.com

The general structure of a Mannich base, characterized by a β-amino carbonyl or, in this case, a β-amino alkyl-substituted phenol, imparts specific chemical properties to the molecule, including basicity due to the amino group and the potential for further chemical transformations.

Significance within the Field of Aminomethylated Aromatic Compounds

Aminomethylated aromatic compounds, including Mannich bases derived from phenols, represent a significant class of molecules with a wide array of applications. Their importance stems from their utility as versatile synthetic intermediates and their diverse biological activities. uobaghdad.edu.iqtandfonline.comderpharmachemica.com

The introduction of an aminomethyl group to an aromatic scaffold can profoundly impact its physicochemical properties, such as solubility, lipophilicity, and basicity. These modifications are often crucial in the development of pharmacologically active agents, as they can enhance the bioavailability and interaction of the molecule with biological targets. tandfonline.com Mannich bases of phenols have been investigated for a range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. uobaghdad.edu.iq

Furthermore, the presence of both a hydroxyl and an amino group in a constrained ortho position, as in this compound, makes these compounds interesting ligands for coordination chemistry. They can form stable complexes with various metal ions, which has implications for catalysis and the development of new materials. oarjbp.com The specific combination of a dichlorinated phenol and a butylamino-methyl substituent in the target molecule suggests a tailored electronic and steric profile that could be exploited in these applications.

Current State of Research and Identified Knowledge Gaps Pertaining to this compound

Despite the general importance of substituted phenols and Mannich bases, a thorough review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While its synthesis is achievable through the well-established Mannich reaction, there is a notable absence of published research detailing its specific biological activities, spectroscopic characterization, or applications.

The research that has been conducted on structurally related compounds, such as other dichlorophenol derivatives or different aminomethylated phenols, can provide some inferential understanding. However, direct experimental data on the biological efficacy, toxicity, or material properties of this compound is currently missing. This highlights the nascent stage of research focused on this specific chemical entity.

Future Trajectories for Academic Inquiry Regarding this compound

The identified knowledge gaps surrounding this compound present numerous opportunities for future academic inquiry. A systematic investigation into this compound could yield valuable insights and potentially uncover novel applications.

Future research should initially focus on the comprehensive synthesis and characterization of the compound. This would involve optimizing the synthetic protocol and conducting detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) and X-ray crystallography to fully elucidate its molecular structure.

A primary avenue for future investigation lies in the exploration of its biological activities. Given the known pharmacological properties of many Mannich bases, screening this compound for antimicrobial, antifungal, and anticancer activities would be a logical and promising direction. uobaghdad.edu.iqtandfonline.com Structure-activity relationship (SAR) studies could also be initiated by synthesizing a library of analogous compounds with variations in the amine or the substitution pattern on the phenol ring.

Another important research trajectory would be to investigate its potential in materials science and catalysis. The ability of the molecule to act as a ligand for metal ions could be explored for the development of novel catalysts for various organic transformations. Furthermore, its potential as a monomer or a modifying agent in polymer chemistry could be assessed.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 16683-17-3 |

| Molecular Formula | C11H15Cl2NO |

| Molecular Weight | 248.15 g/mol |

| Canonical SMILES | CCCCNCC1=C(C=C(C=C1Cl)Cl)O |

| InChI Key | FHKCWLKJJJDRJO-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C11H15Cl2NO |

|---|---|

Molecular Weight |

248.15 g/mol |

IUPAC Name |

2-(butylaminomethyl)-4,6-dichlorophenol |

InChI |

InChI=1S/C11H15Cl2NO/c1-2-3-4-14-7-8-5-9(12)6-10(13)11(8)15/h5-6,14-15H,2-4,7H2,1H3 |

InChI Key |

FHKCWLKJJJDRJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=C(C(=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 Butylamino Methyl 4,6 Dichlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in 2-((Butylamino)methyl)-4,6-dichlorophenol. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

The aromatic region is expected to show two distinct signals for the two protons on the dichlorophenol ring. Due to the substitution pattern, these protons are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets. The butyl group will display four distinct signals corresponding to the methyl (CH₃), two methylene (B1212753) (CH₂) groups, and the methylene group attached to the nitrogen. The methylene bridge (Ar-CH₂-N) will appear as a singlet, as it has no adjacent protons. The protons on the hydroxyl (-OH) and amine (-NH) groups typically appear as broad singlets, and their chemical shifts can vary with solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-3/H-5) | 7.0 - 7.4 | d (doublet) | ~2.5 Hz |

| Ar-H (H-5/H-3) | 6.8 - 7.2 | d (doublet) | ~2.5 Hz |

| Ar-CH₂-N | ~3.8 | s (singlet) | N/A |

| N-CH₂-CH₂ | ~2.6 | t (triplet) | ~7.0 Hz |

| CH₂-CH₂-CH₃ | ~1.5 | sextet | ~7.0 Hz |

| CH₂-CH₃ | ~1.3 | sextet | ~7.0 Hz |

| -CH₃ | ~0.9 | t (triplet) | ~7.0 Hz |

| -OH | Variable (broad) | s (singlet) | N/A |

| -NH | Variable (broad) | s (singlet) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. The spectrum for this compound is expected to show ten distinct signals, corresponding to the six carbons of the aromatic ring, the methylene bridge carbon, and the four carbons of the butyl chain.

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the hydroxyl group (C-1) will be shifted downfield, as will the carbons bonded to the chlorine atoms (C-4, C-6). The carbons of the butyl group will appear in the typical aliphatic region (10-60 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-CH₂) | 125 - 130 |

| C-3 (Ar C-H) | 128 - 132 |

| C-4 (C-Cl) | 120 - 125 |

| C-5 (Ar C-H) | 126 - 130 |

| C-6 (C-Cl) | 122 - 127 |

| Ar-CH₂-N | 50 - 55 |

| N-CH₂- | 48 - 52 |

| -CH₂-CH₂- | 30 - 35 |

| -CH₂-CH₃ | 19 - 23 |

| -CH₃ | 13 - 15 |

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Molecular Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between protons that are coupled to each other. creative-biostructure.com For this compound, COSY would be crucial for confirming the connectivity within the butyl chain, showing correlations from the N-CH₂ protons to the adjacent CH₂, then to the next CH₂, and finally to the terminal CH₃ protons. It would also confirm the coupling between the two aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org It would be used to definitively assign each carbon signal by linking it to its known proton signal. For example, the aromatic proton signals would correlate to the aromatic CH carbon signals, and the aliphatic proton signals of the butyl chain and methylene bridge would correlate to their respective carbon signals.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range. The IR spectrum of this compound would display several key absorption bands confirming its structure. The presence of a broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic group, often broadened due to hydrogen bonding. A sharper, medium-intensity peak around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. Aliphatic C-H stretching from the butyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations, including the C-O, C-N, and C-Cl stretching modes.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-N Stretch | Amine | 1020 - 1250 | Medium |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Structural Fingerprinting and Detection

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic "fingerprint," with strong signals typically arising from the aromatic ring's C=C stretching and ring-breathing modes.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal by several orders of magnitude when a molecule is adsorbed onto or near a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of trace amounts of an analyte. For this compound, SERS could be a powerful tool for detection. The molecule would likely adsorb onto the metal surface via the phenol, amine, or chlorine groups, leading to significant enhancement of the vibrational modes associated with the aromatic ring, providing a highly specific and sensitive detection method. Studies on similar chlorophenol compounds have demonstrated the utility of SERS for trace-level detection in various matrices.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. Through ionization and analysis of the mass-to-charge ratio of resulting ions, a detailed profile of the molecule can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound has been determined to be 247.05307. shachemlin.com This precise measurement is crucial for confirming the molecular formula of the compound.

Table 1: Exact Mass of this compound

| Molecular Formula | Exact Mass |

|---|---|

| C₁₁H₁₅Cl₂NO | 247.05307 |

Fragmentation Pathway Analysis in Mass Spectrometry

While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related dichlorophenol compounds can provide insight into its likely behavior in a mass spectrometer. For instance, the mass spectrum of 2,4-dichlorophenol (B122985) shows a molecular ion peak at m/z 162, with major fragments at m/z 64 and 98. researchgate.net Similarly, 2,6-dichlorophenol (B41786) presents a molecular ion at m/z 162. chemicalbook.comnist.gov

For this compound, fragmentation would be expected to occur at the butylamino side chain and the dichlorophenol ring. Common fragmentation pathways would likely involve cleavage of the C-N bond and loss of the butyl group, as well as fragmentation of the aromatic ring.

Table 2: Predicted Fragmentation Data for this compound

| Predicted Fragment | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M-C₄H₉]⁺ (Loss of butyl group) | 190 |

| [M-CH₂NHC₄H₉]⁺ (Loss of butylaminomethyl group) | 161 |

| [C₆H₃Cl₂O]⁺ (Dichlorophenol fragment) | 162 |

Electronic Absorption Spectroscopy (UV-Vis) in the Molecular Characterization of this compound

For example, 2,6-dichlorophenol exhibits absorption peaks at 205 nm, 278 nm, and 285 nm. researchgate.net In a 0.1 N sodium hydroxide (B78521) solution, the maximum absorption wavelengths are observed at 238 nm and 301 nm. nih.gov The absorption bands in dichlorophenols are typically attributed to π→π* transitions within the aromatic ring and n→π* transitions involving non-bonding electrons on the oxygen and chlorine atoms. mdpi.comresearchgate.net The presence of the butylaminomethyl group in this compound would likely cause a shift in these absorption maxima due to its influence on the electronic structure of the molecule.

Table 3: UV-Vis Absorption Maxima for Related Dichlorophenol Compounds

| Compound | Wavelength (λmax) | Solvent/Conditions |

|---|---|---|

| 2,6-Dichlorophenol | 205, 278, 285 nm | Not specified |

| 2,6-Dichlorophenol | 238, 301 nm | 0.1 N Sodium Hydroxide |

| 2,4-Dichlorophenol | 245, 285 nm | Not specified |

Computational Chemistry and Theoretical Investigations of 2 Butylamino Methyl 4,6 Dichlorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, grounded in quantum mechanics, provide insights into molecular geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Conformation

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 2-((Butylamino)methyl)-4,6-dichlorophenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine its most stable three-dimensional arrangement (molecular conformation). acs.org These calculations are crucial for understanding how the molecule will interact with its environment.

The key ground state properties that can be elucidated through DFT include:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. nih.gov

Interactive Table: Predicted Ground State Properties of a Substituted Phenol (B47542) Analog using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Application of Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parameterization. acs.org These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate electronic structure calculations, often serving as a benchmark for DFT results. nih.gov

For this compound, ab initio calculations could be employed to:

Refine the geometric parameters obtained from DFT calculations.

Calculate more accurate electronic energies and properties.

Investigate excited states and transition states, which are important for understanding chemical reactions and photochemistry.

Analysis of Intramolecular Interactions within this compound

The specific arrangement of functional groups in this compound allows for significant intramolecular interactions, which play a crucial role in determining its conformation and properties.

Investigation of Intramolecular Hydrogen Bonding in Substituted Phenols

The presence of a hydroxyl group (-OH) and a butylamino group (-NH-) in close proximity on the phenol ring suggests the potential for a strong intramolecular hydrogen bond. This occurs when the hydrogen atom of the hydroxyl group forms an attractive interaction with the nitrogen atom of the amino group. acs.org

Computational studies on similar ortho-substituted phenols have shown that intramolecular hydrogen bonding significantly influences:

Molecular Conformation: The formation of a hydrogen bond can lock the molecule into a specific, more stable conformation.

Acidity: Intramolecular hydrogen bonding can affect the acidity of the phenolic proton.

Spectroscopic Properties: The presence of a hydrogen bond leads to characteristic shifts in the vibrational frequencies of the involved functional groups, particularly the O-H stretch in the infrared (IR) spectrum. modgraph.co.uk

Application of "Atoms in Molecules" (AIM) Theory for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful theoretical framework for analyzing the electron density to characterize chemical bonds and non-covalent interactions. nih.gov By analyzing the topology of the electron density, AIM can provide quantitative information about the strength and nature of the intramolecular hydrogen bond in this compound.

Key parameters derived from an AIM analysis include:

Bond Critical Points (BCPs): The presence of a BCP between the hydrogen of the hydroxyl group and the nitrogen of the amino group is a definitive indicator of a hydrogen bond.

Electron Density (ρ) at the BCP: The value of ρ is correlated with the strength of the bond.

Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction (negative for covalent, positive for electrostatic).

Interactive Table: AIM Parameters for a Typical Intramolecular Hydrogen Bond in a Substituted Phenol

| AIM Parameter | Typical Value | Interpretation |

| Electron Density (ρ) at BCP | 0.02 - 0.04 a.u. | Indicates a moderate strength hydrogen bond |

| Laplacian of Electron Density (∇²ρ) at BCP | > 0 | Suggests a predominantly electrostatic interaction |

| Energy Density (H) at BCP | < 0 | Confirms the stabilizing nature of the interaction |

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational chemistry can be used to predict the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

Theoretical predictions of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound can be achieved through DFT calculations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. modgraph.co.uk The calculated IR spectrum can be compared with experimental data to confirm the presence of specific functional groups and to study the effects of intramolecular interactions, such as the shift in the O-H stretching frequency due to hydrogen bonding. vscht.cz

Interactive Table: Predicted Spectroscopic Data for a Substituted Phenol Analog

| Spectroscopy | Parameter | Predicted Value | Notes |

| ¹H NMR | OH proton chemical shift | 9.5 - 10.5 ppm | Downfield shift due to hydrogen bonding |

| ¹³C NMR | C-OH carbon chemical shift | 155 - 160 ppm | Influenced by the electron-donating nature of the OH group |

| IR | O-H stretching frequency | 3200 - 3400 cm⁻¹ | Broadened and shifted to lower wavenumber due to hydrogen bonding |

Calculation of NMR Chemical Shifts and Vibrational Frequencies

A thorough search of scientific databases and computational chemistry literature did not yield any studies that have specifically calculated the NMR chemical shifts or vibrational frequencies for this compound. While theoretical calculations for related dichlorophenol compounds have been performed, this specific molecule has not been the subject of such published computational analysis.

Mechanistic Insights into the Formation and Transformation Processes of 2 Butylamino Methyl 4,6 Dichlorophenol

Elucidation of the Mannich Reaction Mechanism in the Synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol

The mechanism proceeds through two primary stages: the formation of an electrophilic iminium ion, followed by the electrophilic substitution onto the activated phenol (B47542) ring. adichemistry.comwikipedia.org

Stage 1: Formation of the N-butylmethaniminium ion

The reaction is initiated by the nucleophilic addition of n-butylamine to the carbonyl carbon of formaldehyde. chemistrysteps.com This is followed by a proton transfer and subsequent dehydration under acidic conditions to form a reactive electrophile, the N-butylmethaniminium ion (also known as a Schiff base cation). libretexts.orgwikipedia.org Primary amines are effective in this reaction as they possess the necessary N-H proton to form the iminium intermediate. libretexts.org

Stage 2: Electrophilic Attack by 4,6-Dichlorophenol

The 4,6-dichlorophenol molecule serves as the nucleophile. The phenolic hydroxyl group is strongly activating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. In this case, the position ortho to the hydroxyl group (C2) is unsubstituted and sterically accessible, making it the prime site for electrophilic attack. The phenol attacks the electrophilic carbon of the N-butylmethaniminium ion. chemistrysteps.com This step results in the formation of a carbocation intermediate, which is stabilized by resonance.

Stage 3: Rearomatization

Finally, the intermediate undergoes deprotonation to restore the aromaticity of the phenol ring, yielding the final product, this compound.

The key steps in the Mannich reaction for this synthesis are summarized in the table below.

| Step | Description | Reactants | Key Intermediate |

| 1 | Nucleophilic attack of n-butylamine on formaldehyde. | n-Butylamine, Formaldehyde | Aminomethanol derivative |

| 2 | Protonation and dehydration to form the iminium ion. | Aminomethanol derivative | N-butylmethaniminium ion |

| 3 | Electrophilic attack by the activated phenol ring on the iminium ion. | 4,6-Dichlorophenol, N-butylmethaniminium ion | Carbocation intermediate |

| 4 | Deprotonation to restore aromaticity. | Carbocation intermediate | This compound |

Mechanistic Pathways of Derivatization Reactions of this compound

The structure of this compound contains three reactive sites amenable to derivatization: the phenolic hydroxyl group, the secondary amine, and the aromatic ring. Derivatization modifies the analyte's functionality, which can be used to enhance its volatility for gas chromatography (GC) analysis or to introduce a chromophore for high-performance liquid chromatography (HPLC). research-solution.comthermofisher.com

Acylation: Acylation introduces an acyl group into a molecule. research-solution.com Both the phenolic hydroxyl and the secondary amine groups contain active hydrogens and can be readily acylated. Reaction with acylating agents, such as acetic anhydride (B1165640) or acyl chlorides, in the presence of a base catalyst would convert the hydroxyl group into an ester and the amine group into an amide. This process reduces the polarity of the compound. research-solution.com

Silylation: Silylation is a common derivatization technique, particularly for GC analysis, that involves replacing an active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This reaction significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for the simultaneous silylation of both hydroxyl and amino groups. gcms.czresearchgate.net The reaction is often rapid, especially in solvents like acetone. researchgate.net

Alkylation: Alkylation involves the introduction of an alkyl group. The phenolic hydroxyl group can be converted to an ether, and the secondary amine can be converted to a tertiary amine using alkylating agents like alkyl halides or dimethylformamide dialkyl acetals. gcms.cz This derivatization also serves to protect these active hydrogen groups and increase the volatility of the molecule. research-solution.com

Derivatization for HPLC Analysis: For HPLC analysis, derivatization often aims to attach a chromophore or fluorophore to enhance detection. thermofisher.com The secondary amine in this compound can react with reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) (in the presence of a thiol) to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.com

A summary of potential derivatization reactions is provided below.

| Reaction Type | Functional Group(s) Targeted | Common Reagents | Product Functional Group(s) |

| Acylation | Phenolic -OH, Secondary -NH | Acetic Anhydride, Acyl Halides | Ester, Amide |

| Silylation | Phenolic -OH, Secondary -NH | BSTFA, TMCS | Trimethylsilyl Ether, Trimethylsilyl Amine |

| Alkylation | Phenolic -OH, Secondary -NH | Alkyl Halides, Diazomethane | Ether, Tertiary Amine |

| Fluorescent Labeling | Secondary -NH | FMOC-Cl, OPA | Fluorescent Adduct |

Investigation of Potential Intramolecular Rearrangements or Tautomerism in this compound

The potential for tautomerism or intramolecular rearrangements in this compound is dictated by its structural features, specifically the ortho-relationship between the phenolic hydroxyl group and the (butylamino)methyl substituent.

Tautomerism: Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexa-2,4-dien-1-one), but for simple phenols, this equilibrium heavily favors the aromatic phenol form due to the significant stability of the aromatic ring.

However, the presence of the ortho-(butylamino)methyl group introduces the possibility of intramolecular hydrogen bonding between the phenolic proton and the lone pair of electrons on the amine nitrogen. This interaction could facilitate the formation of a transient zwitterionic intermediate or a quinone-methide-like structure. The formation of a quinone methide would involve the transfer of the phenolic proton to the amine nitrogen, followed by the elimination of water (if protonated at the oxygen) or formation of a double bond between the ring and the methylene (B1212753) carbon. While theoretically possible, such tautomeric forms are generally high-energy intermediates and are unlikely to be present in significant concentrations under standard conditions. The stability afforded by the aromatic system of the dichlorophenol ring remains the dominant factor.

Intramolecular Rearrangements: Intramolecular rearrangements, such as the Claisen rearrangement, are well-documented for certain phenol derivatives. rsc.org However, the Claisen rearrangement specifically involves allyl aryl ethers and proceeds via a chemistrysteps.comchemistrysteps.com-sigmatropic shift. As this compound is not an allyl ether, it would not undergo this type of rearrangement.

Other potential rearrangements for phenolic Mannich bases are not commonly observed under neutral or basic conditions, as the carbon-carbon bond connecting the aminomethyl group to the aromatic ring is stable. Under strongly acidic conditions and heat, cleavage or migration of the aminomethyl group could potentially occur, but this would be considered a decomposition or side reaction rather than a defined intramolecular rearrangement.

Environmental Degradation and Biogeochemical Pathways of 2 Butylamino Methyl 4,6 Dichlorophenol

Microbial Transformation and Biodegradation of Chlorinated Phenols and Aminomethylated Compounds

The environmental fate of 2-((Butylamino)methyl)-4,6-dichlorophenol is largely dictated by microbial activities that transform both its chlorinated phenolic ring and its aminomethyl side chain. Chlorophenolic compounds are recognized as environmental pollutants due to their toxicity and persistence. researchgate.netajbasweb.com However, various microorganisms have evolved pathways to degrade these compounds, typically involving dechlorination and aromatic ring cleavage. nih.govresearchgate.net The biodegradation of chlorophenols can occur under both aerobic and anaerobic conditions, with the specific pathway influenced by the degree and position of chlorine substitution. nih.gov

Under aerobic conditions, the degradation of less chlorinated phenols is often initiated by monooxygenases, which hydroxylate the aromatic ring to form chlorocatechols. ajbasweb.comresearchgate.net These intermediates then undergo ring cleavage, which can proceed via either ortho- or meta-pathways. ajbasweb.com In contrast, highly chlorinated phenols are often initially attacked by hydrolytic enzymes that replace a chlorine atom with a hydroxyl group. nih.gov Anaerobic biodegradation of chlorophenols predominantly proceeds through reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. nih.govresearchgate.net This process is a key initial step, as it reduces the toxicity of the compound and often makes the resulting phenol (B47542) more amenable to subsequent aerobic degradation. researchgate.net

The aminomethyl moiety of this compound introduces another dimension to its biodegradation. Aminomethylated compounds, such as the herbicide glyphosate (B1671968) and its primary metabolite aminomethylphosphonic acid (AMPA), are known to be degraded by microorganisms. nih.govresearchgate.net The primary degradation pathway for such compounds often involves the cleavage of the carbon-nitrogen bond. researchgate.net This can result in the formation of an aldehyde and an amine. In the environment, the degradation of compounds with amine functionalities can be influenced by various factors, including the presence of other organic matter and the specific microbial communities present. ieaghg.org

Detailed Dechlorination Mechanisms in Environmental Contexts

The removal of chlorine atoms from the aromatic ring of this compound is a critical step in its environmental degradation, as it significantly reduces the compound's toxicity. This process, known as dechlorination, can occur through several distinct microbial mechanisms.

Reductive Dechlorination Processes

Reductive dechlorination is a key transformation pathway for chlorinated aromatic compounds, particularly under anaerobic conditions. nih.govresearchgate.net In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. researchgate.net This reaction is often mediated by specific anaerobic bacteria that can utilize chlorinated compounds for respiration, a process termed "halorespiration". researchgate.net

Studies on dichlorophenols have shown that the position of the chlorine atoms influences the rate and products of reductive dechlorination. nih.gov For instance, in some environments, the dechlorination of 2,4-dichlorophenol (B122985) preferentially removes the ortho-positioned chlorine to form 4-chlorophenol. nih.govresearchgate.net The process can be influenced by the presence of other electron acceptors, such as sulfate, which can sometimes inhibit reductive dechlorination. nih.gov The acclimation of microbial communities to the presence of chlorinated phenols can significantly enhance the rate of reductive dechlorination. nih.gov

| Dichlorophenol Isomer | Primary Dechlorination Product | Observed Conditions | Reference |

|---|---|---|---|

| 2,4-Dichlorophenol | 4-Chlorophenol | Anaerobic sediment | nih.govasm.org |

| 2,6-Dichlorophenol (B41786) | 2-Chlorophenol | Anaerobic sediment | nih.gov |

| 3,5-Dichlorophenol | 3-Chlorophenol | Pentachlorophenol-acclimated consortium | asm.org |

Oxidative Dehalogenation Mechanisms

Under aerobic conditions, oxidative dehalogenation can occur. This process involves the enzymatic incorporation of oxygen into the aromatic ring, which can lead to the removal of a chlorine atom. nih.gov Oxidoreductive enzymes, such as peroxidases and laccases, can catalyze the dehalogenation of chlorophenols through oxidative coupling reactions. aminer.orgacs.orgnih.gov These reactions involve the formation of free radicals, and the release of chloride ions can occur when the unpaired electron is located on a chlorine-substituted carbon atom. aminer.org

The initial products of the oxidative transformation of chlorinated phenols can include dichlorocatechols, dichloro-1,4-benzoquinones, and dichloro-1,4-hydroquinones. nih.gov These intermediates are typically more susceptible to further microbial degradation.

Hydrolytic Dechlorination Pathways

Hydrolytic dechlorination involves the replacement of a chlorine atom with a hydroxyl group through the action of hydrolytic enzymes. This mechanism is more common for highly chlorinated phenols. The resulting hydroxylated aromatic compounds are generally less toxic and more readily degraded by other microorganisms. While less commonly reported for dichlorophenols compared to reductive and oxidative mechanisms, hydrolytic dehalogenation represents another potential pathway for the initial transformation of this compound.

Role of Microbial Physiology and Enzymatic Systems in the Transformation of this compound

The transformation of this compound is dependent on the physiological capabilities and enzymatic machinery of the microorganisms present in the environment. A diverse array of bacteria and fungi possess the ability to degrade chlorinated phenols and related aromatic compounds. nih.gov

Key enzymes involved in the aerobic degradation of chlorinated phenols include monooxygenases and dioxygenases. nih.govmicrobe.com For example, 2,4-dichlorophenol hydroxylase is a key enzyme that converts 2,4-dichlorophenol to 3,5-dichlorocatechol (B76880). nih.gov Following hydroxylation, chlorocatechol 1,2-dioxygenases and chlorocatechol 2,3-dioxygenases are responsible for the cleavage of the aromatic ring. nih.gov

In anaerobic environments, the key enzymes are reductive dehalogenases. These enzymes are often part of the respiratory chain of halorespiring bacteria, such as Dehalococcoides and Desulfitobacterium species, which can utilize chlorinated phenols as terminal electron acceptors for growth. microbe.com

The degradation of the aminomethyl side chain likely involves enzymes such as aminotransferases or oxidases that can cleave the C-N bond. The specific enzymes responsible for the degradation of the butylamino group in this particular compound are not well-documented, but it is plausible that enzymes involved in the metabolism of other N-alkylated compounds could play a role.

| Enzyme | Function | Metabolic Pathway | Reference |

|---|---|---|---|

| PCP 4-monooxygenase | Initial hydroxylation of pentachlorophenol | Aerobic | microbe.com |

| 2,4-Dichlorophenol hydroxylase | Hydroxylation of 2,4-dichlorophenol | Aerobic | nih.gov |

| Chlorocatechol 1,2-dioxygenase | Ortho-cleavage of the aromatic ring | Aerobic | nih.gov |

| Reductive dehalogenase | Removal of chlorine atoms | Anaerobic | microbe.com |

| Laccase | Oxidative coupling and dehalogenation | Aerobic | nih.gov |

Environmental Factors Influencing the Persistence and Transformation Rates of this compound

The persistence and rate of transformation of this compound in the environment are influenced by a variety of physicochemical and biological factors. researchgate.netunl.pt

pH: The pH of the environment can significantly affect the form and bioavailability of chlorophenols. nih.gov Under acidic conditions, chlorophenols are more likely to be in their non-dissociated form, which can influence their adsorption to soil and sediment particles. nih.gov The activity of microbial enzymes involved in degradation is also highly pH-dependent.

Temperature: Temperature affects microbial growth and enzyme activity, with optimal degradation rates typically occurring within a specific temperature range. researchgate.net

Oxygen Availability: The presence or absence of oxygen is a critical factor that determines whether aerobic or anaerobic degradation pathways will dominate. nih.govresearchgate.net As discussed, aerobic pathways generally involve oxidative reactions, while anaerobic pathways are characterized by reductive dechlorination.

Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, can impact microbial activity and, consequently, the rate of biodegradation. In some cases, the presence of an additional carbon source can enhance the degradation of chlorinated phenols through co-metabolism. mdpi.com

Organic Matter Content: The presence of organic matter in soil and sediment can affect the sorption and bioavailability of chlorophenols, potentially influencing their degradation rates. unl.pt

Microbial Community Composition: The composition and adaptation of the indigenous microbial population are crucial. Environments with a history of contamination with chlorinated compounds may harbor microbial communities that are already acclimated and more efficient at degrading these substances. nih.gov

The interplay of these factors will ultimately determine the environmental fate and persistence of this compound.

Characterization of Environmentally Relevant Transformation Products of this compound.

Limited direct research has been published on the specific environmental degradation pathways and transformation products of this compound. However, the core structure of this molecule is a dichlorophenol moiety, and the environmental fate of dichlorophenols, particularly 2,4-dichlorophenol (2,4-DCP), has been more extensively studied. The transformation of the 2,4-dichlorophenol component is a critical aspect of the environmental degradation of the parent compound.

Microbial degradation is a primary mechanism for the breakdown of chlorophenols in the environment. researchgate.net Various microorganisms, including bacteria and fungi, have been shown to metabolize these compounds through different pathways. nih.gov The initial step in the aerobic breakdown of chlorophenols often involves oxidation. nih.gov

One identified pathway for the degradation of 2,4-DCP involves its oxidation to 3,5-dichlorocatechol. nih.govresearchgate.netnih.gov This transformation is a key step that precedes the cleavage of the aromatic ring. nih.gov Following the formation of 3,5-dichlorocatechol, further degradation can occur through a meta-cleavage pathway. nih.govresearchgate.netnih.gov This process leads to the formation of 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid, which was characterized using gas chromatography-mass spectrometry and gas chromatography-Fourier transform infrared spectroscopy. nih.govnih.gov This pathway ultimately results in the liberation of chloride ions, indicating dehalogenation. nih.govnih.gov

In addition to bacterial degradation, fungal metabolism of dichlorophenols has also been observed. For instance, the brown rot fungus Gloeophyllum striatum has been shown to produce both 4-chlorocatechol (B124253) and 3,5-dichlorocatechol from 2,4-dichlorophenol. nih.gov The formation of these hydroxylated metabolites suggests a Fenton-type reaction mechanism, which involves hydroxyl radicals. nih.gov

The table below summarizes the key transformation products identified in the degradation of the related compound, 2,4-dichlorophenol.

Table 1: Identified Transformation Products in the Degradation of 2,4-Dichlorophenol

| Parent Compound | Transformation Product | Degradation Pathway/Organism | Analytical Method(s) |

|---|---|---|---|

| 2,4-Dichlorophenol | 3,5-Dichlorocatechol | Alcaligenes eutrophus JMP222 | Gas Chromatography-Mass Spectrometry, Gas Chromatography-Fourier Transform Infrared Spectroscopy |

| 2,4-Dichlorophenol | 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid | Alcaligenes eutrophus JMP222 | Gas Chromatography-Mass Spectrometry, Gas Chromatography-Fourier Transform Infrared Spectroscopy |

| 2,4-Dichlorophenol | 4-Chlorocatechol | Gloeophyllum striatum | High-Performance Liquid Chromatography, Mass Spectrometry |

It is important to note that while these findings for 2,4-dichlorophenol provide valuable insight into the potential environmental fate of the dichlorophenol portion of this compound, the presence of the (butylamino)methyl side chain could influence the degradation pathways and lead to the formation of additional, uncharacterized transformation products. Further research is needed to fully elucidate the environmental degradation of this compound.

Advanced Analytical Methodologies for the Detection and Characterization of 2 Butylamino Methyl 4,6 Dichlorophenol in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. For a substituted phenol (B47542) like 2-((Butylamino)methyl)-4,6-dichlorophenol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation tools. The choice between them often depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenol derivatives, as it can separate a wide range of compounds without the need for chemical derivatization prior to analysis. nih.gov The separation is typically achieved using a reversed-phase (RP) column, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For dichlorophenol compounds, C18 columns are commonly employed. asianpubs.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com Detection is frequently performed using an ultraviolet (UV) detector, as the phenolic ring is a strong chromophore. scirp.orgscirp.org The specific wavelength for detection is chosen to maximize sensitivity for the target analyte; for various dichlorophenols, detection wavelengths are often set between 280 nm and 300 nm. asianpubs.org The application of HPLC is scalable and can be adapted for isolating impurities in preparative separations. sielc.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Kromasil 100 C18, 150 mm × 4.6 mm, 5 µm) | asianpubs.org |

| Mobile Phase | Acetonitrile and water gradient (e.g., 60:40 v/v) | asianpubs.org |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.com |

| Flow Rate | 1.0 mL/min | asianpubs.org |

| Detection | UV Detector (e.g., 280-300 nm) | asianpubs.org |

| Column Temperature | 30 °C | asianpubs.org |

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds, including many phenols. matec-conferences.org For less volatile phenols, a derivatization step is often required to increase their volatility and thermal stability, as well as to improve chromatographic peak shape. epa.gov Common derivatization procedures for phenols include methylation to form more volatile anisoles or reaction with pentafluorobenzyl bromide (PFBBr) to create pentafluorobenzyl ethers. epa.gov However, some nitrophenols may fail to derivatize effectively with PFBBr. epa.gov

The separation in GC is achieved using a capillary column, such as a DB-FFAP or a low-polarity phase like one comparable to 5% diphenyl/95% dimethyl polysiloxane. journals.ac.zathermofisher.com The oven temperature is programmed to ramp up during the analysis to elute compounds with different boiling points at different times. journals.ac.za Common detectors for underivatized phenols include the Flame Ionization Detector (FID). epa.govresearchgate.net

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | J&W DB-FFAP (60 m, 0.25 mm i.d., 0.5 µm film thickness) | journals.ac.za |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | journals.ac.za |

| Injector Mode | Splitless | journals.ac.za |

| Injector Temperature | 250 °C | journals.ac.za |

| Oven Program | Initial 40°C, ramped to 250°C | journals.ac.za |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | epa.gov |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of chemical compounds. The coupling of chromatography with mass spectrometry provides both separation and structural identification, offering a high degree of certainty in analytical results.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a definitive technique for the identification and quantification of volatile and semi-volatile compounds. astm.org After separation on the GC column, compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to spectral libraries for positive identification. journals.ac.zajmchemsci.com

For survey analysis of industrial effluents for phenolic compounds, GC-MS is the technique of choice due to its sensitivity and its ability to identify unknown compounds from their fragmentation patterns. astm.org For quantitative analysis, the instrument can be operated in single ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. journals.ac.za Prior to GC-MS analysis, phenolic compounds may be converted to their trimethylsilyl (B98337) (TMS) derivatives to improve their chromatographic behavior. nih.govresearchgate.net

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.orgmdpi.com |

| Mass Analyzer | Quadrupole or Ion Trap | journals.ac.zathermofisher.com |

| Scan Mode | Full Scan (for identification) or Single Ion Monitoring (SIM) (for quantification) | journals.ac.zamdpi.com |

| Mass Range | e.g., 35-450 amu | matec-conferences.org |

| Ion Source Temperature | 200-230 °C | journals.ac.zaacs.org |

| Key Mass Fragments (2,4-Dichlorophenol) | m/z 162 (Molecular Ion), 98, 64 | researchgate.net |

| Key Mass Fragments (2,6-Dichlorophenol) | m/z 162 (Molecular Ion) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an increasingly powerful tool for the analysis of polar and non-volatile compounds in complex biological or environmental matrices. nih.gov It avoids the need for derivatization, which is often a requirement for GC analysis of such compounds. nih.gov An LC-MS/MS system, which uses tandem mass spectrometry, provides even greater selectivity and sensitivity, making it ideal for trace analysis. nih.gov

A typical LC-MS method for phenolic compounds uses a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and acidified water. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode. nih.govulisboa.pt The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, which is crucial when dealing with the matrix effects that can occur in complex samples like industrial effluents or biological fluids. nih.govmdpi.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (e.g., Poroshell-120 EC-C18 column) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in water | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenols | nih.govulisboa.pt |

| Mass Analyzer | Tandem Quadrupole (MS/MS) | nih.govulisboa.pt |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) for cleanup and concentration | ulisboa.ptresearchgate.net |

Spectroscopic Detection Methods in Environmental Matrices

Spectroscopic techniques are vital for the detection and quantification of pollutants in environmental matrices like air, water, and soil. omicsonline.org For phenolic compounds, UV-Visible spectrophotometry is a common method, often used after a derivatization reaction to enhance detection. researchgate.net

A widely used approach involves the derivatization of phenols with 4-aminoantipyrine, which forms a colored complex that can be measured by a spectrophotometer. researchgate.net This method can be combined with advanced sample preparation techniques like salting-out assisted liquid-liquid extraction (SALLE) and dispersive liquid-liquid microextraction (DLLME) to preconcentrate the analytes from water samples, thereby increasing the sensitivity of the method. researchgate.net Spectroscopic analytical techniques are powerful tools for the detailed classification and quantification of various environmental samples. spectroscopyonline.com The primary application of spectroscopy in environmental science is the detection and identification of pollutants. omicsonline.org

| Parameter | Description | Reference |

|---|---|---|

| Technique | UV-Visible Spectrophotometry | researchgate.net |

| Derivatizing Agent | 4-Aminoantipyrine | researchgate.net |

| Sample Preparation | Combined Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Dispersive Liquid-Liquid Microextraction (DLLME) | researchgate.net |

| Linear Range | Typically in the low to mid µg/L range (e.g., 1–300 µg L⁻¹) | researchgate.net |

| Limit of Detection (LOD) | Can reach sub-µg/L levels (e.g., 0.15–0.22 µg L⁻¹) | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenol (B122985) |

| 2,6-Dichlorophenol (B41786) |

| 4-Aminoantipyrine |

| Acetonitrile |

| Formic Acid |

| Helium |

| Methanol |

| Pentafluorobenzyl bromide |

| Phenol |

| Phosphoric Acid |

UV-Vis Spectrophotometry for Phenolic Compounds

UV-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination of phenolic compounds. ijset.insun.ac.za The method is predicated on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). ijset.in For phenolic compounds, the presence of the aromatic ring and its substituents gives rise to characteristic absorption bands, primarily from π→π* electronic transitions. sun.ac.zamdpi.com

The concentration of an analyte in a solution is determined by measuring its absorbance and applying the Beer-Lambert law. For quantitative analysis, a calibration curve must be prepared using standard solutions of known concentrations to relate absorbance to concentration. ijset.in While direct UV absorption can be used, colorimetric assays are also common. The Folin-Ciocalteu method, for instance, involves the reaction of phenols with a specific redox reagent to form a blue-colored complex, which is then quantified spectrophotometrically. ijset.inijsr.net

Table 1: UV-Vis Absorption Maxima for Selected Chlorinated Phenols

| Compound | Reported Absorption Maxima (λmax) | Monitoring Wavelength for Degradation Studies |

| 2,4-Dichlorophenol | 285 nm iasks.org | 285 nm iasks.org |

| 2,6-Dichlorophenol | 205 nm, 278 nm, 285 nm researchgate.net | Not specified |

| 2,4,6-Trichlorophenol | 311 nm (n→π* transition) mdpi.com | 310.5 nm mdpi.com |

This table, compiled from various studies, illustrates the typical absorption regions for dichlorinated phenols, which are primarily in the UV range around 280-310 nm.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes, surmounting the inherently weak signal of conventional Raman spectroscopy. researchgate.netnih.gov The SERS effect occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. nih.govinternationaljournal.org.in This proximity to the plasmonically active surface results in a massive enhancement of the Raman signal, with enhancement factors reaching 10⁴ to 10⁸, and in some cases, high enough for single-molecule detection. mdpi.comrsc.org This enhancement is primarily attributed to a combination of electromagnetic and chemical mechanisms. mdpi.com

SERS provides a unique "fingerprint" spectrum for a molecule, offering high specificity, which makes it a powerful tool for identifying components in complex mixtures. internationaljournal.org.inmdpi.com The technique has been successfully applied to the analysis of various phenolic compounds, including flavonoids and phenolic antioxidants. researchgate.netresearchgate.net

In research directly relevant to the structural class of this compound, a method for the determination of 2,6-dichlorophenol using SERS in conjunction with molecularly imprinted polymers (MIPs) has been developed. researchgate.net This approach demonstrated high sensitivity and selectivity, achieving a linear detection range for 2,6-dichlorophenol from 1 x 10⁻⁹ mol L⁻¹ to 1 x 10⁻⁵ mol L⁻¹. researchgate.net Such findings underscore the potential of SERS as a robust methodology for the trace analysis of dichlorophenol derivatives.

Table 2: Application of SERS for Phenolic Compound Detection

| Analyte Class | Key Research Finding | Limit of Detection (LOD) / Detection Range |

| Dichlorophenols | A molecularly imprinted polymer SERS sensor was developed for selective detection of 2,6-dichlorophenol. researchgate.net | Linear range: 1x10⁻⁹ to 1x10⁻⁵ M researchgate.net |

| Phenolic Antioxidants | A SERS method was developed for sinapic acid using silver colloids. researchgate.net | 2.5 x 10⁻⁹ M researchgate.net |

| Flavonoids | SERS spectra of quercetin (B1663063) and related flavonoids were obtained using silver nanoparticles. researchgate.net | 10⁻⁵ M concentration studied researchgate.net |

Chemometric and Multivariate Data Analysis in Analytical Research Pertaining to Phenol Derivatives

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. eurachem.orgresearchgate.net When analytical techniques like UV-Vis spectrophotometry or SERS are used to analyze complex samples or to study subtle changes, they generate large and complex datasets. Multivariate data analysis (MVA) is a core component of chemometrics that simultaneously analyzes multiple variables to uncover patterns, relationships, and trends that are not apparent from a univariate perspective. eurachem.orgnih.gov

Two of the most common MVA methods used in analytical chemistry are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. nih.gov

Principal Component Analysis (PCA): An unsupervised exploratory technique used to reduce the dimensionality of a dataset. It transforms the original variables into a smaller set of new, uncorrelated variables called principal components, which capture the maximum variance in the data. PCA is often used for data visualization, pattern recognition, and identifying outliers. For example, in a study of phenolic antioxidants using SERS, PCA was employed to cluster different preparations of silver colloids based on their spectral data. researchgate.net

Partial Least Squares (PLS) Regression: A supervised regression technique used to build predictive models. PLS is particularly useful when the number of predictor variables is large and there is a high degree of correlation (multicollinearity) among them, as is common in spectroscopic data. It models the relationship between two data matrices, X (e.g., spectral data) and Y (e.g., analyte concentrations), to predict the properties of interest in future samples.

The application of MVA is essential for improving the reliability and information content of analytical methods for phenol derivatives, enabling better classification, quantification in complex matrices, and process understanding. nih.gov

Table 3: Role of Multivariate Data Analysis (MVA) Techniques in Phenol Derivative Research

| MVA Technique | Primary Function | Example Application in Analytical Chemistry |

| Principal Component Analysis (PCA) | Data exploration, pattern recognition, dimensionality reduction. nih.gov | Classifying different types of wine based on their full UV-Vis spectra. researchgate.net |

| Partial Least Squares (PLS) | Predictive modeling, quantification in the presence of interferences. nih.gov | Developing a calibration model to predict the concentration of a specific phenol in a mixture from its SERS spectrum. |

| Multilinear Regression (MLR) | Building predictive models based on multiple significant variables. eurachem.org | Predicting the retention time of unmeasured compounds in a dataset. eurachem.org |

Applications of 2 Butylamino Methyl 4,6 Dichlorophenol As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Complex Organic Molecules

Phenolic Mannich bases are valuable precursors in the synthesis of more complex organic molecules due to the reactivity of their functional groups. researchgate.net The aminomethyl fragment can be a target for various chemical transformations. For instance, the secondary amine can undergo further alkylation or acylation reactions to introduce new functionalities.

The presence of the phenolic hydroxyl group allows for O-alkylation and O-acylation reactions, leading to the formation of ethers and esters, respectively. These reactions can be used to introduce a wide array of substituents, thereby modifying the molecule's physical and chemical properties. The chlorine atoms on the aromatic ring can also participate in nucleophilic aromatic substitution reactions under specific conditions, although this is generally challenging.

Furthermore, the entire (butylamino)methyl group can sometimes act as a leaving group in certain reactions, allowing for the introduction of other substituents onto the aromatic ring. This versatility makes compounds like 2-((butylamino)methyl)-4,6-dichlorophenol useful platforms for the construction of intricate molecular architectures. Mannich bases are recognized as key intermediates in the synthesis of a variety of natural products and pharmaceuticals. researchgate.netoarjbp.com

Table 1: Potential Reactions for the Synthesis of Complex Molecules

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, base | Tertiary amine derivative |

| N-Acylation | Acyl chloride or anhydride (B1165640), base | Amide derivative |

| O-Alkylation | Alkyl halide, base | Phenolic ether derivative |

| O-Acylation | Acyl chloride or anhydride, base | Phenolic ester derivative |

Precursor in the Development of Novel Heterocyclic Systems

A significant application of aminomethylated phenols is their use as precursors for the synthesis of various heterocyclic compounds. researchgate.netacs.org The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group in proximity, makes it an ideal candidate for cyclization reactions.

For example, reaction with phosgene or its equivalents could lead to the formation of benzoxazine derivatives. Similarly, condensation reactions with aldehydes or ketones can yield substituted 1,3-oxazines. The specific substitution pattern on the aromatic ring, with the two chlorine atoms, would result in novel halogenated heterocyclic systems, which are of interest in medicinal chemistry and materials science due to their often-enhanced biological activity and modified physical properties. nih.gov

The synthesis of fused-ring analogs from 2-(aminomethyl)phenols is a known strategy for creating diverse heterocyclic structures. acs.org The reactivity of the aminomethyl group ortho to the hydroxyl group facilitates intramolecular cyclization, a powerful tool in the construction of complex ring systems.

Integration into Polymer and Material Science Applications

Phenolic compounds are fundamental building blocks for various polymers, with phenol-formaldehyde resins being a classic example. emerald.com Substituted phenols, such as this compound, can be integrated into polymer backbones to impart specific properties. The phenolic hydroxyl group can participate in condensation polymerization with aldehydes to form phenolic resins. The presence of the butylaminomethyl side chain would introduce nitrogen into the polymer structure, which could enhance properties such as thermal stability, flame retardancy, and adhesion.

The chlorine atoms on the aromatic ring can also contribute to flame retardant properties and increase the chemical resistance of the resulting polymer. Furthermore, the secondary amine in the side chain could serve as a site for cross-linking or for post-polymerization modification, allowing for the tailoring of the polymer's final properties. The enzymatic polymerization of substituted phenols is another avenue for creating novel polymeric materials with potential applications in areas such as antioxidants. nih.gov The synthesis of polymers from substituted phenols is a well-established field with applications in coatings, adhesives, and advanced materials. google.comoregonstate.edu

Role in Advanced Catalytic Systems

Phenolic compounds and their derivatives can act as ligands for metal catalysts or, in some cases, as organocatalysts themselves. The structure of this compound, with its hydroxyl and amino groups, makes it a potential bidentate ligand for coordinating with metal ions. Such metal complexes can exhibit catalytic activity in a variety of organic transformations.

The field of catalytic oxidative coupling of phenols is an active area of research, where phenolic compounds are transformed into more complex structures. researchgate.netacs.orgnih.gov While the subject compound itself might not be the catalyst, it could be a substrate for such reactions to produce molecules that then have catalytic applications. Moreover, gold nanoparticles synthesized using phenolic compounds have shown catalytic activity in the reduction of nitro compounds. mdpi.com The specific electronic and steric properties imparted by the butylamino and chloro substituents could lead to catalysts with unique selectivity and reactivity.

Q & A

Q. What are the optimal synthetic routes for 2-((Butylamino)methyl)-4,6-dichlorophenol, and how can reaction conditions be optimized?

The compound can be synthesized via the Mannich reaction , which introduces the butylamino-methyl group to the phenolic scaffold. Key steps include:

- Reacting 4,6-dichlorophenol with formaldehyde and butylamine in a polar aprotic solvent (e.g., ethanol or DMF) under reflux .

- Optimizing molar ratios (e.g., 1:1.2:1 for phenol:formaldehyde:butylamine) and temperature (70–90°C) to maximize yield .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Structural analogs, such as Schiff bases with similar substituents, highlight the importance of steric and electronic effects in directing regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves the spatial arrangement of the butylamino-methyl group and chlorine substituents, as demonstrated for structurally related Schiff bases .

- NMR spectroscopy : H and C NMR confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 3.5–4.0 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 278.0 for [M+H]) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as suggested for chlorophenol derivatives .

- pH stability : Decomposes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to hydrolysis of the Mannich base linkage .

- Solvent compatibility : Stable in ethanol, DMSO, and dichloromethane for >48 hours at 25°C .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in catalytic or supramolecular systems?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or ligand-metal interactions .

- Molecular Dynamics (MD) : Simulates self-assembly in solvent environments, leveraging crystallographic data from related Schiff bases .

- Docking studies : Evaluates binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can the compound be utilized in designing functional materials or coordination complexes?

- Ligand synthesis : The phenolic oxygen and butylamino group act as donor sites for transition metals (e.g., Cu, Fe), forming complexes with potential catalytic activity .

- Supramolecular chemistry : Hydrogen bonding between the phenolic –OH and amine groups enables crystal engineering, as seen in structurally similar compounds .

- Sensor development : Functionalization with fluorophores (e.g., dansyl chloride) could enable ion-selective fluorescence quenching .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental or biological matrices?

- Sample preparation : Solid-phase extraction (C18 cartridges) for environmental water samples, followed by derivatization with BSTFA for GC-MS analysis .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm achieves limits of detection (LOD) < 10 ng/mL .

- Interference mitigation : Co-eluting chlorophenols (e.g., 2,4-dichlorophenol) require selective MRM transitions in LC-MS/MS .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.